An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl 3-Methylphenyl Ketone
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl 3-Methylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl 3-methylphenyl ketone, a valuable building block in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol and outlines the expected analytical characterization of the target compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.
Synthesis
The synthesis of cyclopropyl 3-methylphenyl ketone is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl group of toluene primarily directs the incoming acyl group to the para and ortho positions. However, the meta-isomer is also formed and can be isolated.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
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Toluene
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Cyclopropanecarbonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Water, deionized
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.
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After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture.
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Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired cyclopropyl 3-methylphenyl ketone.
Characterization
Physical Properties
| Property | Value |
| CAS Number | 150668-37-4[1] |
| Molecular Formula | C₁₁H₁₂O[1] |
| Molecular Weight | 160.21 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the cyclopropyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~2.6 - 2.4 | Singlet | 3H | Methyl protons (-CH₃) |
| ~2.0 - 1.8 | Multiplet | 1H | Methine proton (-CH-) of cyclopropyl |
| ~1.2 - 0.8 | Multiplet | 4H | Methylene protons (-CH₂-) of cyclopropyl |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Based on data from analogous compounds, the following chemical shifts are anticipated.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 198 | Carbonyl carbon (C=O) |
| ~140 - 125 | Aromatic carbons (C₆H₄) |
| ~21 | Methyl carbon (-CH₃) |
| ~18 | Methine carbon (-CH-) of cyclopropyl |
| ~12 | Methylene carbons (-CH₂-) of cyclopropyl |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic and cyclopropyl) |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic -CH₃) |
| ~1680 - 1660 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | Molecular ion [M]⁺ |
| 119 | High | Loss of the cyclopropyl group [M - C₃H₅]⁺, forming the 3-methylbenzoyl cation |
| 91 | High | Tropylium ion, characteristic of toluene derivatives [C₇H₇]⁺ |
| 69 | Moderate | Cyclopropylcarbonyl cation [C₃H₅CO]⁺ |
| 41 | Moderate | Cyclopropyl cation [C₃H₅]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for cyclopropyl 3-methylphenyl ketone via Friedel-Crafts acylation.
Caption: Synthesis workflow for cyclopropyl 3-methylphenyl ketone.
Characterization Logic
This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
